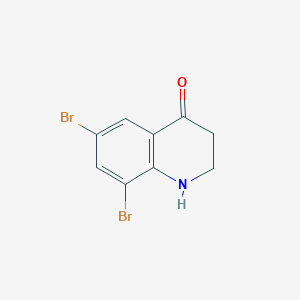
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound belonging to the quinolinone family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) and tricyclohexylphosphine as catalysts, with arylboronic acids as reactants . The reaction conditions typically involve refluxing in dimethoxyethane or methanol .
Industrial Production Methods
the Suzuki–Miyaura cross-coupling reaction remains a viable method for large-scale synthesis due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinolin-4-one derivatives.
Common Reagents and Conditions
Substitution Reactions: Arylboronic acids in the presence of palladium catalysts.
Oxidation Reactions: Thallium(III) p-tolylsulfonate in dimethoxyethane or molecular iodine in methanol.
Major Products Formed
Substitution Reactions: 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones.
Oxidation Reactions: 2,6,8-triarylquinolin-4(1H)-ones and 2,6,8-triaryl-4-methoxyquinoline derivatives.
Aplicaciones Científicas De Investigación
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a substrate in cross-coupling reactions to synthesize various derivatives.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to undergo various chemical transformations. These transformations can lead to the formation of biologically active compounds that interact with specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 7-amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one .
- 6,8-dichloro-1,2,3,4-tetrahydroquinolin-4-one .
Uniqueness
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific bromine substitutions at the 6 and 8 positions. This substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H7Br2NO |
|---|---|
Peso molecular |
304.97 g/mol |
Nombre IUPAC |
6,8-dibromo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
Clave InChI |
LYIXXDLPTHHPCI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1=O)C=C(C=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


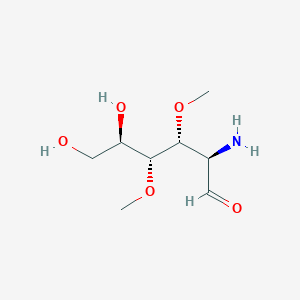
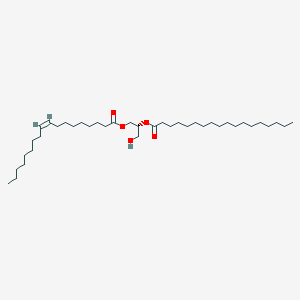

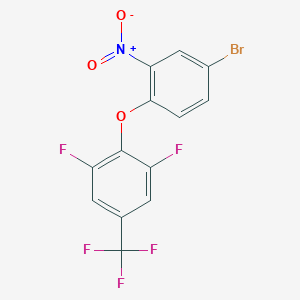
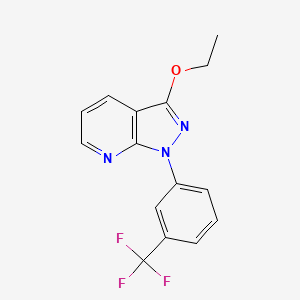
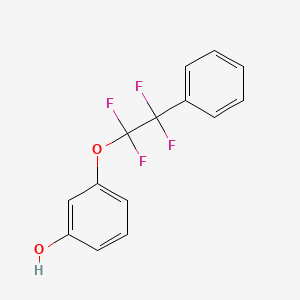
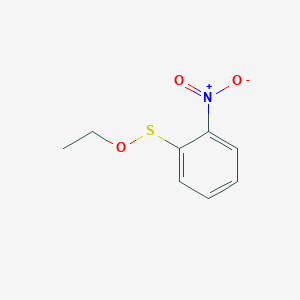




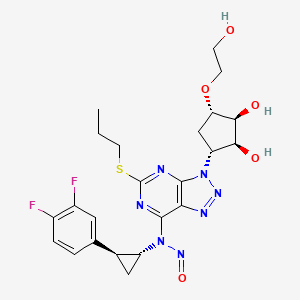
![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
